molecular formula C19H28N6 B12237905 2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12237905
M. Wt: 340.5 g/mol
InChI Key: LSFFOEGETRCHNK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with tert-butyl, ethyl, and methyl groups, as well as a piperazine ring attached to another pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl, ethyl, and methyl groups through alkylation reactions. The piperazine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine core with a piperazine ring, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C19H28N6

Molecular Weight

340.5 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-4-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C19H28N6/c1-6-15-14(2)22-17(19(3,4)5)23-16(15)24-10-12-25(13-11-24)18-20-8-7-9-21-18/h7-9H,6,10-13H2,1-5H3

InChI Key

LSFFOEGETRCHNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C(C)(C)C)C

Origin of Product

United States

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